N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide

Catalog No.
S6593001
CAS No.
78265-39-1
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzami...

CAS Number

78265-39-1

Product Name

N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-5-4-6-10(7-9)16-3/h4-7,14H,8H2,1-3H3,(H,13,15)

InChI Key

FGCNLSZAGQERCD-UHFFFAOYSA-N

SMILES

CC(C)(CO)NC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=CC=C1)OC

N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide is a chemical compound characterized by its structural formula C12H17NO3C_{12}H_{17}NO_3. This compound features a methoxybenzamide moiety, which is linked to a hydroxy-substituted branched alkyl group. The presence of the hydroxy group contributes to its reactivity and potential biological activities. Its molecular weight is approximately 223.27 g/mol, and it is identified by the CAS number 74201-13-1 and the PubChem CID 2764140 .

  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: The carboxylic acid functional group can react with alcohols to form esters.
  • Amide Formation: It can participate in further amide bond formations through its amine functionality, allowing for the synthesis of more complex derivatives .

The synthesis of N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide can be achieved through several methods:

  • Direct Amide Synthesis: Reaction of 3-methoxybenzoic acid with 1-hydroxy-2-methylpropan-2-amine under appropriate coupling conditions (e.g., using coupling agents like EDC or DCC).
  • One-Pot Reactions: Utilizing multi-step one-pot reactions that combine the formation of the amine and subsequent acylation can streamline synthesis .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, providing a more efficient pathway for synthesizing this compound.

N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide has potential applications in:

  • Pharmaceuticals: As a candidate for drug development due to its structural features that may interact with biological targets.
  • Chemical Research: Utilized as an intermediate in organic synthesis for developing new compounds with desired biological activities.

Interaction studies involving N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide focus on its binding affinity to various biological receptors and enzymes. Preliminary data suggest that it may interact with targets involved in inflammatory pathways, although detailed pharmacokinetic studies are necessary to fully understand its interaction profile .

Several compounds share structural similarities with N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide, including:

Compound NameStructural FeaturesUnique Aspects
3-MethoxybenzamideContains a methoxy group and an amide bondSimpler structure without the hydroxy substituent
N-(2-Hydroxypropyl)-3-methoxybenzamideSimilar methoxybenzamide structureDifferent alkyl substitution affecting properties
N-(1-Hydroxybutan-2-yl)-3-methoxybenzamideLonger alkyl chain compared to the targetPotentially different solubility and reactivity

The uniqueness of N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide lies in its branched alkyl substituent, which may enhance its lipophilicity and biological activity compared to linear counterparts.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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